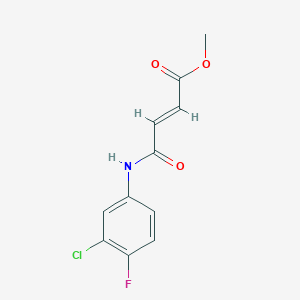

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate

Description

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate is a synthetic organic compound characterized by a conjugated enone (α,β-unsaturated ketone) backbone esterified with a methyl group. The molecule features a 3-chloro-4-fluoroanilino substituent, which is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and ability to enhance binding affinity in biological targets . This compound’s structure combines a reactive α,β-unsaturated carbonyl system with halogenated aromatic amines, making it a candidate for applications in drug discovery, particularly as an intermediate in kinase inhibitor synthesis .

Properties

IUPAC Name |

methyl (E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO3/c1-17-11(16)5-4-10(15)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H,14,15)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJSVGVDXZZWKL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate typically involves the reaction of 3-chloro-4-fluoroaniline with methyl acetoacetate under specific conditions. The process may include steps such as:

Nitration and Reduction: Starting with 3-chloro-4-fluoronitrobenzene, which is reduced to 3-chloro-4-fluoroaniline using hydrogenation in the presence of a catalyst like 1% Pt/C.

Condensation Reaction: The 3-chloro-4-fluoroaniline is then reacted with methyl acetoacetate in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring high yield and purity. This might include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the aniline ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Utilizing nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various substituted aniline derivatives.

Scientific Research Applications

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other proliferative diseases.

Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It can be employed in studies investigating the effects of halogenated aniline derivatives on biological systems.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit tyrosine kinases by binding to the ATP-binding site of the enzyme, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Anilino Derivatives

Table 1: Comparison of Anilino Substituent Effects

Key Observations :

- The methyl ester in the target compound improves lipophilicity compared to the free acid form in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, influencing bioavailability .

Core Structure Variations with the 3-Chloro-4-Fluoroanilino Group

Table 2: Comparison of Core Structures

Key Observations :

- Quinazoline/Quinoline Cores: These aromatic heterocycles (e.g., Gefitinib) exhibit strong binding to ATP pockets in kinases due to planar structures and hydrogen-bonding capabilities .

- Phthalazine Derivatives : The thioether and difluorophenyl groups in compound 12 enhance anticancer activity, suggesting that sulfur-containing substituents may improve efficacy compared to ester-based systems .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Solubility Comparisons

Key Observations :

- Quinazoline derivatives like Gefitinib achieve higher potency due to optimized substituents (e.g., morpholinopropoxy) that enhance target engagement and pharmacokinetics .

Biological Activity

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chloro and fluoro substituted aniline moiety. The synthesis typically involves the reaction of 3-chloro-4-fluoroaniline with methyl acetoacetate, which can be achieved through the following steps:

- Nitration and Reduction : Starting from 3-chloro-4-fluoronitrobenzene, it is reduced to 3-chloro-4-fluoroaniline using hydrogenation in the presence of a catalyst like 1% Pt/C.

- Condensation Reaction : The aniline derivative is then reacted with methyl acetoacetate in the presence of a base to yield the desired product.

The biological activity of this compound is largely attributed to its ability to engage in hydrogen bonding and aromatic interactions with biological targets. These interactions can influence various biochemical pathways, making it a candidate for therapeutic applications in cancer treatment and other proliferative diseases.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. Specifically, this compound may function as an intermediate in the synthesis of pharmaceuticals targeting cancer cells. Studies have shown that derivatives containing halogenated anilines can inhibit cell proliferation in various cancer cell lines .

Case Studies

- In Vitro Studies : In vitro evaluations have demonstrated that related compounds exhibit cytotoxic effects against human tumor cell lines, including those from lung and renal cancers. The National Cancer Institute's screening program has identified several derivatives as having promising activity against leukemia and solid tumors .

- Mechanistic Insights : The interaction of this compound with specific enzymes involved in cancer cell metabolism has been investigated, revealing potential pathways for inducing apoptosis in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Gefitinib | Gefitinib | Tyrosine kinase inhibitor used in lung cancer treatment |

| Erlotinib | Erlotinib | Similar mechanism as gefitinib, targeting EGFR mutations |

| This compound | This compound | Potential anticancer agent with unique substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.